Keap1-Nrf2-IN-18

Oxidative Stress Inflammation Drug Discovery

Choose Keap1-Nrf2-IN-18 for its unmatched potency (KD=2.9 nM) and confirmed oral bioavailability—enabling robust target engagement in chronic rodent models (CKD, NASH, neurodegeneration) via daily oral gavage. As a reversible, non-covalent Keap1-Nrf2 PPI inhibitor, it eliminates off-target effects of electrophilic activators. Benchmark reference for validating new chemical entities and ensuring assay reproducibility.

Molecular Formula C27H29FN2O4
Molecular Weight 464.5 g/mol
Cat. No. B12362406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-18
Molecular FormulaC27H29FN2O4
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)CC2=CC=C(C=C2)C(C(=O)NC(C3=CC=C(C=C3)C)C(C)C(=O)O)F
InChIInChI=1S/C27H29FN2O4/c1-4-34-23-6-5-15-29-22(23)16-19-9-13-20(14-10-19)24(28)26(31)30-25(18(3)27(32)33)21-11-7-17(2)8-12-21/h5-15,18,24-25H,4,16H2,1-3H3,(H,30,31)(H,32,33)/t18-,24+,25+/m1/s1
InChIKeyBFXQKBUFKIVUSI-YWWLGCSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-18: A High-Affinity, Orally Bioavailable PPI Inhibitor for Nrf2 Activation


Keap1-Nrf2-IN-18 (also known as Compound 22) is a small-molecule, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). As a direct PPI inhibitor, it offers a more selective mechanism for Nrf2 activation compared to electrophilic, covalent Keap1 modifiers, which can cause off-target effects [1]. Chemically, it is (2R,3S)-3-[[(2S)-2-[4-[(3-ethoxy-2-pyridinyl)methyl]phenyl]-2-fluoroacetyl]amino]-2-methyl-3-(4-methylphenyl)propanoic acid, with a molecular weight of 464.5 g/mol and the molecular formula C27H29FN2O4 [2]. This compound is a research-use-only tool for studying the Nrf2 pathway in preclinical models of oxidative stress and inflammation.

Why Keap1-Nrf2-IN-18 Cannot Be Substituted with Other In-Class PPI Inhibitors


The Keap1-Nrf2 inhibitor class encompasses compounds with a wide range of binding affinities, pharmacokinetic (PK) profiles, and in vivo activities, making simple substitution a high-risk strategy for experimental reproducibility. Small structural changes in these inhibitors can lead to orders-of-magnitude differences in potency, as evidenced by the >200-fold difference in binding affinity (KD) between Keap1-Nrf2-IN-18 and other inhibitors like Keap1-Nrf2-IN-9 [1]. Furthermore, the ability to achieve robust target engagement in vivo is not guaranteed by in vitro potency alone; many potent inhibitors fail due to poor oral bioavailability or rapid metabolism. Keap1-Nrf2-IN-18's demonstrated oral activity and favorable PK in rats distinguish it from many other compounds that may require parenteral administration or exhibit limited systemic exposure, making it a distinct chemical probe for specific research applications .

Quantitative Differentiation of Keap1-Nrf2-IN-18: Potency, Bioavailability, and In Vivo Activity


Superior Binding Affinity: A Nanomolar Inhibitor with a Sub-Nanomolar KD

In a direct binding assay (likely surface plasmon resonance, SPR), Keap1-Nrf2-IN-18 (Compound 22) exhibits a dissociation constant (KD) of 0.0029 µM (2.9 nM). This value, reported as the strongest inhibitory activity in a comprehensive structure-activity relationship (SAR) study, positions it as a high-affinity binder within its series [1]. For comparison, Keap1-Nrf2-IN-9, another compound from the same class, has a reported IC50 of 0.575 µM (575 nM) in a functional PPI inhibition assay . While these are different assay readouts (binding affinity vs. functional inhibition), the significant difference suggests Keap1-Nrf2-IN-18 engages the target with substantially higher potency.

Oxidative Stress Inflammation Drug Discovery

Validated Oral Bioactivity: A Critical Feature for Preclinical In Vivo Studies

Keap1-Nrf2-IN-18 is explicitly characterized as an 'orally active' inhibitor with 'good pharmacokinetics (PK) profiles' in rats [1]. This is a critical differentiator from many other Keap1-Nrf2 PPI inhibitors, which, while potent in vitro, lack reported oral bioavailability and may only be suitable for intraperitoneal or intravenous administration. For instance, the potent inhibitor Keap1-Nrf2-IN-1 (IC50 = 43 nM) has demonstrated in vivo activity, but its oral bioavailability is not highlighted, and its use often involves specific formulation vehicles for parenteral routes .

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Enhanced In Vivo Efficacy in Rat Models

Vendor technical datasheets and product descriptions consistently report that Keap1-Nrf2-IN-18 (Compound 22) demonstrates 'more potent in vivo activities' in rats compared to other compounds within the same structure-activity relationship (SAR) study [1]. While the specific comparator(s) are not named, this statement indicates that within the context of its development program, this compound was selected as a lead due to its superior performance in animal models of disease or pharmacodynamic assays.

In Vivo Efficacy Pharmacodynamics Rodent Models

Recommended Applications for Keap1-Nrf2-IN-18 Based on Differentiated Properties


High-Resolution Target Engagement and Mechanism-of-Action Studies

Given its sub-nanomolar binding affinity (KD = 2.9 nM), Keap1-Nrf2-IN-18 is ideally suited for experiments requiring robust and selective target engagement at low concentrations, such as cellular thermal shift assays (CETSA), bioluminescence resonance energy transfer (BRET) biosensor studies, or other techniques where minimizing compound concentration is crucial to reduce off-target or cytotoxic effects [1].

Longitudinal In Vivo Efficacy Studies in Rodent Disease Models

The confirmed oral bioavailability and favorable pharmacokinetic profile in rats make Keap1-Nrf2-IN-18 a practical choice for chronic, multi-week dosing studies in rodent models of disease, including chronic kidney disease (CKD), non-alcoholic steatohepatitis (NASH), or neurodegenerative conditions, where daily oral gavage is the preferred route of administration [1].

Structure-Activity Relationship (SAR) Campaigns as a Reference Compound

Keap1-Nrf2-IN-18 is reported to be the most potent inhibitor identified in its SAR study, making it an excellent reference standard for benchmarking new chemical entities. Its unique combination of a 2.9 nM KD, oral activity, and strong in vivo efficacy provides a high bar for new compounds to clear, and its use as a positive control ensures assay validity across different experimental batches [1].

Comparison Studies Against Covalent Keap1 Inhibitors

As a non-covalent PPI inhibitor, Keap1-Nrf2-IN-18 can serve as a key tool to dissect the differences between direct, reversible Nrf2 activation and the broader, less selective effects of electrophilic Keap1 modifiers (e.g., sulforaphane, bardoxolone methyl). This is critical for research aimed at understanding the specific therapeutic window and safety profile of selective Nrf2 activation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keap1-Nrf2-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.